N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Description

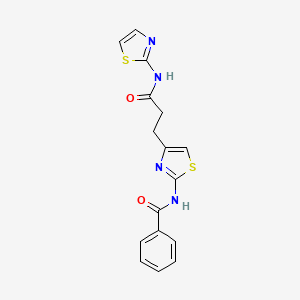

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring two thiazole rings connected via a 3-oxopropyl linker. The benzamide moiety is attached to one thiazole, while the other thiazole bears an amino group (Figure 1). This structural motif is common in bioactive molecules, particularly those targeting kinase inhibition and antiproliferative pathways .

Properties

IUPAC Name |

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c21-13(19-15-17-8-9-23-15)7-6-12-10-24-16(18-12)20-14(22)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUTXKVQVIJUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.

Biochemical Pathways

For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biological Activity

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide, identified by CAS number 1021266-65-8, is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂S₂ |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1021266-65-8 |

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study exploring various thiazole compounds indicated that derivatives similar to this compound showed promising results against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some thiazole derivatives were reported as low as 10.7 μmol/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving the inhibition of specific proteins involved in cell division. For instance, compounds with similar thiazole motifs have been shown to inhibit HSET (KIFC1), a protein critical for maintaining bipolar spindle formation in cancer cells. In vitro studies report micromolar inhibition against HSET, leading to the induction of multipolar spindles in centrosome-amplified cancer cells . This suggests a mechanism where the compound could disrupt normal mitotic processes, potentially leading to cancer cell death.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated a series of thiazole derivatives against various microbial strains. This compound was included in the screening and exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Cancer Cell Studies : In another research effort, the compound was tested in human cancer cell lines where it demonstrated selective cytotoxicity. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Inhibition : Targeting proteins like HSET involved in mitotic spindle formation.

- Cell Membrane Disruption : Interfering with microbial cell membranes leading to cell lysis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Core Scaffold and Substituent Variations

The compound shares structural similarities with several benzamide-thiazole derivatives (Table 1):

Key Observations :

- Electron-Withdrawing Groups : Fluorine (in ) and chlorine (in ) substituents enhance polarity and may improve target binding via electrostatic interactions.

Antiproliferative Activity

Thiazole derivatives with sulfonamide or benzamide moieties exhibit strong antiproliferative effects. For example:

- Compound 29 (): (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one shows an IC50 of 9.39 µM against breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) .

- Analogues with dual thiazole cores (e.g., target compound) are hypothesized to inhibit kinases like EGFR or VEGFR, though empirical data is needed .

Antimicrobial and Anti-inflammatory Potential

Compounds like 4g and 4h () with morpholine or piperazine substituents demonstrate moderate antimicrobial activity, likely due to membrane disruption or enzyme inhibition .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.